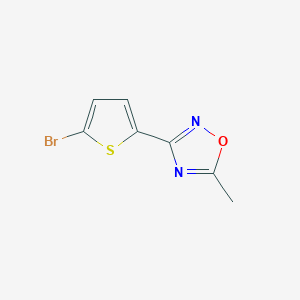

3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole

Descripción general

Descripción

Ha demostrado una eficacia significativa en el tratamiento de neoplasias mieloproliferativas, particularmente las impulsadas por la mutación JAK2V617F . Este compuesto ha demostrado una alta selectividad para JAK2 sobre otras quinasas de la familia JAK, lo que lo convierte en un candidato prometedor para terapias dirigidas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

NS-018 se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura central de piridina-2,6-diamina. La ruta sintética generalmente implica:

Formación del núcleo de piridina: Este paso implica la reacción de materiales de partida apropiados en condiciones controladas para formar el anillo de piridina.

Reacciones de sustitución: Se introducen varios sustituyentes en el núcleo de piridina a través de reacciones de sustitución, a menudo involucrando intermediarios halogenados.

Reacciones de acoplamiento: El paso final implica el acoplamiento del núcleo de piridina con otros grupos funcionales para lograr la estructura deseada de NS-018

Métodos de producción industrial

La producción industrial de NS-018 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica:

Optimización de las condiciones de reacción: Asegurando un alto rendimiento y pureza del producto final.

Uso de catalizadores eficientes: Para acelerar las reacciones y reducir los costos de producción.

Procesos de purificación: Empleando técnicas como la cristalización y la cromatografía para obtener NS-018 de alta pureza

Análisis De Reacciones Químicas

Tipos de reacciones

NS-018 experimenta diversas reacciones químicas, incluidas:

Oxidación: NS-018 puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en NS-018, alterando su actividad.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el núcleo de piridina, modificando potencialmente su selectividad y potencia

Reactivos y condiciones comunes

Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio para reacciones de oxidación.

Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio para reacciones de reducción.

Intermediarios halogenados: Utilizados en reacciones de sustitución para introducir varios grupos funcionales

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de NS-018 con grupos funcionales modificados, que pueden utilizarse para estudiar las relaciones estructura-actividad y optimizar la eficacia del compuesto .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole ring fused with a thienyl group and a methyl substituent. The unique structural properties of 1,2,4-oxadiazoles contribute to their biological activity. Various synthetic approaches have been developed to create derivatives of this compound, enhancing its efficacy against different cancer types.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole and its derivatives:

- Cell Line Studies : A study indicated that derivatives of 1,2,4-oxadiazole exhibited significant cytotoxicity against various human tumor cell lines. For instance, compounds derived from this scaffold showed IC50 values as low as 0.003 µM against certain cancer cell lines (LXFA 629 and MAXF 401) .

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. Flow cytometry assays revealed that some derivatives effectively triggered apoptotic pathways in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Other Biological Activities

Beyond anticancer effects, this compound has been studied for other pharmacological activities:

- Antiparasitic Activity : Some derivatives have shown promise in treating parasitic infections due to their ability to disrupt cellular processes in parasites .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects against various bacterial strains .

Case Study: Antitumor Activity

In a comprehensive study by Mironov et al., several derivatives of 1,2,4-oxadiazoles were synthesized and tested for their antitumor activity against a panel of twelve human tumor cell lines. The findings revealed that certain modifications significantly enhanced the potency of these compounds compared to traditional chemotherapeutics like doxorubicin .

| Compound | IC50 Value (µM) | Cell Line |

|---|---|---|

| Compound 1 | 0.003 | LXFA 629 |

| Compound 2 | 0.595 | MAXF 401 |

| Doxorubicin | ~10 | Various |

Clinical Relevance

The promising results from preclinical studies have led to discussions about advancing these compounds into clinical trials for further evaluation against cancers such as breast cancer and colon cancer .

Mecanismo De Acción

NS-018 ejerce sus efectos inhibiendo selectivamente la actividad de JAK2 y las quinasas de la familia Src. El compuesto se une al sitio activo de JAK2, evitando su fosforilación y posterior activación de las vías de señalización descendentes. Esta inhibición conduce a la supresión de las señales de proliferación y supervivencia celular, particularmente en las células que albergan la mutación JAK2V617F . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización JAK-STAT, que es crucial para el crecimiento y la diferenciación celular .

Comparación Con Compuestos Similares

Compuestos similares

Ruxolitinib: Otro inhibidor de JAK2 utilizado en el tratamiento de neoplasias mieloproliferativas.

Fedratinib: Un inhibidor selectivo de JAK2 con aplicaciones similares.

Momelotinib: Inhibe JAK1, JAK2 y ACVR1, utilizado en el tratamiento de la mielofibrosis

Singularidad de NS-018

NS-018 es único debido a su alta selectividad para JAK2 sobre otras quinasas de la familia JAK y su inhibición adicional de las quinasas de la familia Src. Esta doble inhibición mejora su potencial terapéutico y reduce la probabilidad de desarrollo de resistencia . Además, NS-018 ha mostrado un perfil de seguridad favorable con una citotoxicidad mínima para las células no diana .

Actividad Biológica

3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole (CAS No. 180530-13-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C7H5BrN2OS

- Molecular Weight : 245.094 g/mol

- CAS Number : 180530-13-6

- IUPAC Name : 3-(5-bromothiophen-2-yl)-5-methyl-1,2,4-oxadiazole

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been tested against various cancer cell lines with promising results.

In Vitro Studies

- Cytotoxicity Testing :

- The compound exhibited significant cytotoxic effects against multiple cancer cell lines including:

- The IC50 values for some derivatives were reported in the micromolar range, indicating substantial antiproliferative activity.

- Mechanisms of Action :

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-oxadiazole derivatives is influenced by their chemical structure. Modifications at specific positions on the oxadiazole ring can enhance potency:

- Substituent Effects :

- Comparative Analysis :

Case Studies

Several case studies have documented the efficacy of this compound:

- Study by Kucukoglu et al. :

- Research on Apoptosis Induction :

Propiedades

IUPAC Name |

3-(5-bromothiophen-2-yl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2OS/c1-4-9-7(10-11-4)5-2-3-6(8)12-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWQLJYQXULFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380136 | |

| Record name | 3-(5-bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180530-13-6 | |

| Record name | 3-(5-bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.